molecular formula C19H21NO2S B1604355 4-Methoxy-4'-thiomorpholinomethylbenzophenone CAS No. 898782-37-1

4-Methoxy-4'-thiomorpholinomethylbenzophenone

Cat. No. B1604355
M. Wt: 327.4 g/mol
InChI Key: JBZGDSIYHCSSGR-UHFFFAOYSA-N
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Description

“4-Methoxy-4’-thiomorpholinomethylbenzophenone” is a chemical compound with the molecular formula C19H21NO2S . It is also known by its synonyms “4-Methoxy-4’-thiomorpholinomethylbenzophenone” and "Methanone, (4-methoxyphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-" .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-4’-thiomorpholinomethylbenzophenone” consists of 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact 3D structure would require more detailed analysis or computational modeling.

Scientific Research Applications

Chemosensor Development

A phenyl thiadiazole-based Schiff base receptor, incorporating methoxy and thiomorpholine functionalities, demonstrated excellent selectivity and sensitivity towards Al3+ ions. This compound, which includes structural elements related to 4-Methoxy-4'-thiomorpholinomethylbenzophenone, can be applied for the recovery of contaminated water samples and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Pharmacological Applications

Studies on methoxy-substituted 4-phenyl-4-thiazoline-2-thiones highlighted their conformation, tautomerism, and potential as active pharmaceutical compounds, with activities including human indolenamine dioxygenase inhibition (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).

Materials Science

In materials science, compounds such as 4-methoxy-substituted benzophenones have been explored for their reversible excited-state intramolecular proton transfer (ESIPT) properties, laying the groundwork for applications like white organic light-emitting diodes (WOLEDs) (Zhang et al., 2016).

Environmental Studies

Benzophenone-3 (BP-3), a compound structurally related to 4-Methoxy-4'-thiomorpholinomethylbenzophenone, has been investigated for its environmental presence and effects. A systematic review highlighted its potential reproductive toxicity in humans and animals, emphasizing the need for further standardized studies to fully understand its impact (Ghazipura, McGowan, Arslan, & Hossain, 2017).

properties

IUPAC Name

(4-methoxyphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-8-6-17(7-9-18)19(21)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZGDSIYHCSSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642902
Record name (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-37-1
Record name (4-Methoxyphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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